

# The Synergistic Power of Amikacin and Carbapenems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Amiquinsin |           |
| Cat. No.:            | B1666002   | Get Quote |

## A potent combination therapy in the fight against resistant Gram-negative bacteria

The combination of amikacin, an aminoglycoside antibiotic, with carbapenems, a class of betalactam antibiotics, has demonstrated significant synergistic efficacy against a range of multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of their combined performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The primary mechanism of this synergy lies in the ability of amikacin to disrupt the outer membrane of Gram-negative bacteria. This disruption facilitates the entry of carbapenems, allowing them to reach their target, the penicillin-binding proteins (PBPs), more effectively and exert their bactericidal action.[1][2][3] This combination not only enhances the killing of bacteria but can also help in preventing the emergence of resistance.[4][5]

#### **Quantitative Efficacy Against Key Pathogens**

The synergistic relationship between amikacin and carbapenems has been quantified in numerous studies using methods such as checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI) and time-kill assays to observe bactericidal activity. A FICI of  $\leq 0.5$  is typically considered synergistic.



## Table 1: In Vitro Synergy of Amikacin and Carbapenem Combinations Against Gram-Negative Bacteria



| Organism                                                         | Carbapen<br>em | Amikacin<br>Concentr<br>ation | Carbapen<br>em<br>Concentr<br>ation | FICI             | Synergy<br>Outcome                                  | Referenc<br>e |
|------------------------------------------------------------------|----------------|-------------------------------|-------------------------------------|------------------|-----------------------------------------------------|---------------|
| Pseudomo<br>nas<br>aeruginosa                                    | Imipenem       | 1 mg/L                        | 24 mg/L                             | ≤ 0.5            | Synergistic killing and prevention of regrowth      |               |
| Pseudomo<br>nas<br>aeruginosa                                    | Imipenem       | 4 μg/mL                       | 1 μg/mL                             | 0.011            | Significant reduction in MIC of both drugs          | -             |
| Klebsiella<br>pneumonia<br>e (KPC-3-<br>producing)               | Meropene<br>m  | MIC 32<br>μg/mL               | MIC ≥ 8<br>μg/mL                    | Not<br>specified | Synergy<br>demonstrat<br>ed in time-<br>kill assays |               |
| Klebsiella<br>pneumonia<br>e (KPC-3-<br>producing)               | Imipenem       | MIC 32<br>μg/mL               | MIC ≥ 8<br>μg/mL                    | Not<br>specified | Synergy<br>demonstrat<br>ed in time-<br>kill assays |               |
| Acinetobac<br>ter<br>baumannii<br>(Carbapen<br>em-<br>resistant) | Meropene<br>m  | Not<br>specified              | Not<br>specified                    | Not<br>specified | 46.2% of isolates showed synergy                    | •             |
| Acinetobac<br>ter<br>baumannii<br>(Carbapen<br>em-<br>resistant) | Imipenem       | Not<br>specified              | Not<br>specified                    | Not<br>specified | 30.8% of isolates showed synergy                    |               |



| Escherichi<br>a coli<br>(Carbapen | Meropene<br>m | Not<br>specified | Not<br>specified | ≤ 0.5 | 68.4% of isolates showed |
|-----------------------------------|---------------|------------------|------------------|-------|--------------------------|
| ` .                               | m             | specified        | specified        | _ 0.0 | showed                   |
| em-                               |               |                  |                  |       | synergy                  |
| resistant)                        |               |                  |                  |       |                          |

**Table 2: Clinical Efficacy of Amikacin Combination** 

**Therapy** 

| Study<br>Design                | Pathogen                                             | Patient<br>Population | Comparator                        | Outcome                                                                                                       | Reference |
|--------------------------------|------------------------------------------------------|-----------------------|-----------------------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| Retrospective<br>Cohort        | Carbapenem-<br>resistant<br>Klebsiella<br>pneumoniae | 84 adult<br>patients  | Monotherapy<br>vs.<br>Combination | Higher clinical success in combination therapy group (78.9% vs 37.0%)                                         |           |
| Double-blind<br>Clinical Trial | Gram-<br>negative<br>septicemia                      | 50 cancer<br>patients | Amikacin +<br>Penicillin G        | Favorable response in 86% of patients receiving Amikacin + Carbenicillin vs. 40% with Amikacin + Penicillin G |           |

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the synergy between amikacin and carbapenems.



#### **Checkerboard Synergy Assay**

This method is used to determine the Fractional Inhibitory Concentration Index (FICI).

- Bacterial Isolate Preparation: A standardized inoculum of the test bacterium (e.g., ~5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Antibiotic Dilution: Serial twofold dilutions of amikacin and the carbapenem are prepared.
- Assay Setup: In a 96-well microtiter plate, the dilutions of amikacin are added to the rows
  and the dilutions of the carbapenem are added to the columns, creating a checkerboard of
  antibiotic combinations.
- Inoculation: Each well is inoculated with the prepared bacterial suspension.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Reading Results: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity.
- FICI Calculation: The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FICI of ≤ 0.5, indifference as an FICI of > 0.5 to 4, and antagonism as an FICI of > 4.

#### Time-Kill Assay

This assay assesses the bactericidal activity of the antibiotic combination over time.

- Bacterial Inoculum: A starting inoculum of approximately 10<sup>5</sup> to 10<sup>6</sup> CFU/mL is prepared in a flask with broth medium.
- Antibiotic Addition: The antibiotics are added at specific concentrations (e.g., at their MIC or multiples of the MIC), both individually and in combination. A growth control with no antibiotic is also included.
- Incubation and Sampling: The flasks are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).



- Viable Cell Counting: Serial dilutions of the samples are plated on agar plates, and after incubation, the number of colony-forming units (CFU/mL) is determined.
- Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy
  is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared with
  the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3 log10
  reduction in the initial inoculum.

### **Visualizing the Synergy**

The following diagrams illustrate the experimental workflow for assessing synergy and the proposed mechanism of action.





Click to download full resolution via product page

Caption: Experimental workflow for synergy testing.





Click to download full resolution via product page

Caption: Proposed mechanism of amikacin-carbapenem synergy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Aminoglycoside Concentrations Required for Synergy with Carbapenems against Pseudomonas aeruginosa Determined via Mechanistic Studies and Modeling - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Novel Approach To Optimize Synergistic Carbapenem-Aminoglycoside Combinations against Carbapenem-Resistant Acinetobacter baumannii PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Evaluating Mono- and Combination Therapy of Meropenem and Amikacin against Pseudomonas aeruginosa Bacteremia in the Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [The Synergistic Power of Amikacin and Carbapenems: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666002#efficacy-of-amikacin-in-combination-with-carbapenems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com